molecular formula C19H24N2O3 B5718501 Ethyl 1-(8-methoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate

Ethyl 1-(8-methoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate

Cat. No.: B5718501
M. Wt: 328.4 g/mol
InChI Key: YUISXHNOGKJILF-UHFFFAOYSA-N
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Description

Ethyl 1-(8-methoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(8-methoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents.

    Formation of the Piperidine Ring: The piperidine ring can be formed through a cyclization reaction involving a suitable precursor such as a 1,5-diketone.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(8-methoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents such as sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Sodium methoxide, sodium ethoxide, and other nucleophiles.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(8-methoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Ethyl 1-(8-methoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core structure.

    Camptothecin: An anticancer agent with a quinoline-based structure.

    Mepacrine: An antiprotozoal drug with a quinoline core.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which may confer distinct biological activities and pharmacokinetic properties compared to other quinoline derivatives.

Properties

IUPAC Name

ethyl 1-(8-methoxy-4-methylquinolin-2-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-4-24-19(22)14-8-10-21(11-9-14)17-12-13(2)15-6-5-7-16(23-3)18(15)20-17/h5-7,12,14H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUISXHNOGKJILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=C(C=CC=C3OC)C(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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